molecular formula C13H11N3O2 B2402917 N-(pyridin-4-ylcarbamoyl)benzamide CAS No. 80349-52-6

N-(pyridin-4-ylcarbamoyl)benzamide

Cat. No.: B2402917
CAS No.: 80349-52-6
M. Wt: 241.25
InChI Key: UWNWOSDGFWOXAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pyridin-4-ylcarbamoyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a pyridine ring attached to a benzamide moiety through a carbamoyl linkage

Scientific Research Applications

N-(pyridin-4-ylcarbamoyl)benzamide has several scientific research applications, including:

Mechanism of Action

Target of Action

The primary target of N-(pyridin-4-ylcarbamoyl)benzamide is the hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a heterodimeric protein composed of HIF-1α and HIF-1β subunits, and it plays a crucial role in cellular responses to hypoxia .

Mode of Action

This compound interacts with its target, HIF-1, by inducing the expression of HIF-1α protein . This interaction results in the upregulation of downstream target genes, such as p21 .

Biochemical Pathways

The activation of HIF-1α by this compound affects several biochemical pathways. It promotes the transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors . This allows cancer cells to proliferate, differentiate, and adapt to a hypoxic microenvironment . In contrast, HIF-1α overexpression in hypoxic cancer cells can inhibit cell division by inducing p21, p27, or p53 and promote apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .

Result of Action

The result of this compound’s action is the promotion of tumor cell apoptosis. This is achieved through the upregulation of the expression of cleaved caspase-3 . The compound also induces the expression of the apoptosis factor p21, a general cell cycle inhibitory protein .

Action Environment

The action of this compound is influenced by the hypoxic environment of the tumor cells. The increase of HIF expression in a hypoxic environment around the tumor tissue is beneficial to the formation of hepatic vessels, and invasion and metastasis, thereby promoting the development of tumors . Inducing hif gene overexpression can promote the expression of apoptosis-related proteins such as bax and bad, while inhibiting the target gene tfdp3, in turn inhibiting tumor growth and development .

Safety and Hazards

The safety data sheet for benzamide, a related compound, indicates that it is harmful if swallowed and suspected of causing genetic defects . It is advised against use in food, drugs, pesticides, or biocidal products .

Future Directions

The future directions for “N-(pyridin-4-ylcarbamoyl)benzamide” could involve further exploration of its potential applications in spin-crossover (SCO) cooperativity , as well as its potential as a scaffold for the development of novel benzamide derivatives with various biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for N-(pyridin-4-ylcarbamoyl)benzamide involves the amidation reaction between 2-aminopyridine and trans-β-nitrostyrene. This reaction can be catalyzed by bimetallic metal-organic frameworks such as Fe2Ni-BDC. The reaction typically occurs in dichloromethane at 80°C over 24 hours, yielding the desired product with an isolated yield of 82% . Another method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of green and efficient catalysts, such as metal-organic frameworks and ionic liquids, suggests potential scalability for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-4-ylcarbamoyl)benzamide undergoes various chemical reactions, including:

    Amidation: Formation of the compound itself through amidation reactions.

    Substitution: Possible substitution reactions on the pyridine or benzamide rings.

    Oxidation and Reduction: Potential oxidation or reduction reactions depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include:

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, amidation reactions yield the benzamide derivative, while substitution reactions may introduce various functional groups onto the pyridine or benzamide rings.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(pyridin-4-ylcarbamoyl)benzamide include:

  • N-(pyridin-2-ylcarbamoyl)benzamide
  • N-(pyridin-3-ylcarbamoyl)benzamide
  • N-(piperidin-4-yl)benzamide

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(pyridin-4-ylcarbamoyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c17-12(10-4-2-1-3-5-10)16-13(18)15-11-6-8-14-9-7-11/h1-9H,(H2,14,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNWOSDGFWOXAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=O)NC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.